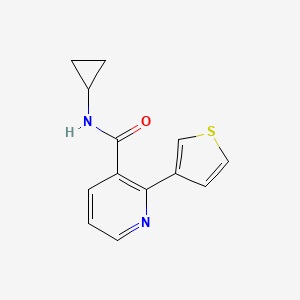![molecular formula C23H24FNO3 B3812516 [3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone](/img/structure/B3812516.png)
[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone
Descripción general
Descripción
[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone is a complex organic compound that features a piperidine ring, a fluorophenyl group, and a benzofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the piperidine derivative through a series of reactions including nucleophilic substitution and reduction. The benzofuran moiety can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the coupling reactions.
Análisis De Reacciones Químicas
Types of Reactions
[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The carbonyl group in the benzofuran moiety can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used as reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbonyl group would yield an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: The compound’s unique structure may offer potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.
Industry: It could be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which [3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone exerts its effects would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, altering their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
[4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine]: This compound shares the piperidine and fluorophenyl groups but lacks the benzofuran moiety.
[2-Methyl-1-benzofuran-5-yl]methanone: This compound contains the benzofuran moiety but lacks the piperidine and fluorophenyl groups.
Uniqueness
The combination of a piperidine ring, a fluorophenyl group, and a benzofuran moiety in [3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone makes it unique
Propiedades
IUPAC Name |
[3-[(4-fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FNO3/c1-16-11-19-12-18(5-8-21(19)28-16)22(27)25-10-2-9-23(14-25,15-26)13-17-3-6-20(24)7-4-17/h3-8,11-12,26H,2,9-10,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPWMAYENXPVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)C(=O)N3CCCC(C3)(CC4=CC=C(C=C4)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(acetylamino)phenyl]-4-[(3-hydroxy-3-methylpiperidin-1-yl)methyl]benzamide](/img/structure/B3812454.png)
![4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine](/img/structure/B3812464.png)
![N-[[2-(5-methylfuran-2-yl)phenyl]methyl]-3,4-dihydro-2H-chromen-3-amine](/img/structure/B3812470.png)
![1'-[(2E)-3-phenyl-2-propen-1-yl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B3812477.png)
![N-(3-ethylphenyl)-4-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B3812487.png)
![1-acetyl-4-[2-(2-ethylphenoxy)ethyl]piperazine](/img/structure/B3812495.png)
![5-methyl-N-(2-methyl-2-propen-1-yl)-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3812502.png)
![methyl 6-[4-(4-ethoxyphenyl)-1H-imidazol-2-yl]pyridine-2-carboxylate](/img/structure/B3812506.png)
![N-(2-furylmethyl)-3-[4-(pyridin-3-yloxy)piperidin-1-yl]propanamide](/img/structure/B3812514.png)
![3-(1,3-benzodioxol-5-yl)-5-(3-pyridinylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B3812515.png)
![{3'-[1-(dimethylamino)ethyl]biphenyl-3-yl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B3812522.png)
![1-(2-methoxy-4-{[(1-phenylcyclopropyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B3812535.png)
![N,N-dimethyl-1-[3-(6-methylpyridazin-3-yl)phenyl]ethanamine](/img/structure/B3812541.png)
